3-(Thiophen-3-yl)propan-1-amine hydrochloride
Description
Structural and Molecular Characterization
IUPAC Nomenclature and Molecular Formula
The systematic IUPAC name for this compound is 3-(thiophen-3-yl)propan-1-amine hydrochloride , reflecting its substitution pattern: a propan-1-amine chain substituted at the third carbon with a thiophen-3-yl group, neutralized by hydrochloric acid.
Molecular Formula :
$$ \text{C}7\text{H}{12}\text{ClNS} $$
Molecular Weight :
177.70 g/mol (calculated from isotopic composition).
Table 1: Key Molecular Identifiers
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 1258651-47-6 | |
| SMILES Notation | NCCCc1cscc1.Cl | |
| InChI Key | XNCKLBRRQKRSAO-UHFFFAOYSA-N |
Crystallographic and Conformational Analysis
X-ray crystallographic studies of analogous thiophene derivatives reveal planar aromatic rings and specific conformations influenced by intermolecular interactions. For example:
- Thiophene Ring Geometry : The thiophene moiety adopts a planar conformation with bond lengths of 1.703–1.721 Å for C–S bonds and 1.364–1.419 Å for C–C bonds, consistent with aromatic delocalization.
- Propanamine Chain : The alkyl chain exhibits a staggered conformation, minimizing steric hindrance. The hydrochloride ion forms a hydrogen bond (N–H⋯Cl, 3.03 Å) with the protonated amine, stabilizing the crystal lattice.
Table 2: Selected Crystallographic Parameters
| Parameter | Value | Source |
|---|---|---|
| Space Group | Monoclinic (P2₁/c) | |
| Unit Cell Dimensions | a = 5.866 Å, b = 27.010 Å, c = 7.139 Å | |
| Dihedral Angle (Thiophene-Propanamine) | 15.3° |
Electronic Properties of the Thiophene-Propanamine System
The electronic structure is dominated by the thiophene ring’s aromatic system and the amine group’s electron-donating effects:
- Aromaticity : The thiophene ring exhibits π-electron delocalization, with a HOMO-LUMO gap of ~4.5 eV, as determined by DFT calculations for similar compounds.
- Charge Distribution : Protonation of the amine group introduces a positive charge, altering the electron density distribution. The hydrochloride counterion further stabilizes the charge via ionic interactions.
- Substituent Effects : The 3-thienyl group induces minor steric and electronic perturbations compared to 2-thienyl analogs, as evidenced by redshifted UV-Vis absorption maxima.
Table 3: Electronic Properties of Thiophene Derivatives
| Property | 3-Thienyl Derivative | 2-Thienyl Derivative | Source |
|---|---|---|---|
| HOMO (eV) | -5.24 | -5.12 | |
| LUMO (eV) | -1.69 | -1.55 | |
| Band Gap (eV) | 3.55 | 3.57 |
Properties
IUPAC Name |
3-thiophen-3-ylpropan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NS.ClH/c8-4-1-2-7-3-5-9-6-7;/h3,5-6H,1-2,4,8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAKOTAJIUPSTDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1CCCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Pharmacological Research
3-(Thiophen-3-yl)propan-1-amine hydrochloride is being studied for its potential effects on neurotransmitter systems. Its structural features suggest it may interact with serotonin and norepinephrine receptors, similar to other compounds like duloxetine.
Antidepressant Activity
The compound's potential as an antidepressant has been explored in various studies. Its interaction with neurotransmitter systems could lead to therapeutic effects in mood disorders. In silico docking studies have indicated promising binding affinities to serotonin receptors, suggesting a mechanism for antidepressant activity.
Chemical Biology
In biochemical assays, this compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. It can modulate the activity of signaling molecules and transcription factors, impacting various cellular processes.
Case Study 1: Neurotransmitter Interaction
A study examining the interaction of thiophene derivatives with neurotransmitter receptors found that compounds similar to this compound exhibited significant binding affinity to serotonin receptors. This suggests potential use as a therapeutic agent in treating depression and anxiety disorders.
Case Study 2: Antimicrobial Properties
Research has indicated that thiophene derivatives possess antimicrobial properties. Experiments showed that this compound inhibited the growth of several bacterial strains, supporting its application in developing new antimicrobial agents.
Mechanism of Action
The mechanism by which 3-(Thiophen-3-yl)propan-1-amine hydrochloride exerts its effects involves:
Molecular Targets: Interaction with specific enzymes or receptors in biological systems.
Pathways Involved: Modulation of biochemical pathways related to inflammation, microbial growth, or other physiological processes.
Comparison with Similar Compounds
Structural Analogs and Their Properties
Key Research Findings
Positional Isomerism (Thiophen-2-yl vs. 3-yl): The 3-thiophene isomer of duloxetine (rac-Duloxetine 3-Thiophene Isomer Hydrochloride) is a critical impurity in duloxetine synthesis, with distinct chromatographic retention times used for quality control . Thiophen-2-yl analogs (e.g., duloxetine) exhibit serotonin-norepinephrine reuptake inhibition (SNRI), while the 3-thiophene variant lacks therapeutic efficacy, highlighting the importance of substitution position .
Functional Group Impact: Introduction of oxadiazole (as in 3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)propan-1-amine HCl) enhances electrochemical stability, making it suitable for positron emission tomography (PET) imaging pre-targeting agents . Trifluoromethyl derivatives (e.g., 3,3,3-trifluoro analogs) show improved bioavailability and antitrypanosomal activity, attributed to fluorine’s electronegativity and metabolic resistance .
Biological Activity: Promazine derivatives, while structurally distinct due to their phenothiazine core, share the propanamine backbone and demonstrate antipsychotic effects via dopamine receptor antagonism .
Biological Activity
3-(Thiophen-3-yl)propan-1-amine hydrochloride, a compound featuring a thiophene ring and an amine substituent, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings.
This compound is characterized by its structural resemblance to other psychoactive substances, specifically methamphetamine, which influences its pharmacological behavior. The thiophene ring contributes unique electronic properties that enhance its interactions within biological systems .
The primary mechanism of action for this compound involves its role as a norepinephrine-dopamine reuptake inhibitor (NDRI) . This mechanism leads to increased concentrations of norepinephrine and dopamine in the synaptic cleft, which can result in various physiological effects .
Antimicrobial Activity
Research has indicated that derivatives of compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies showed that certain derivatives demonstrated minimum inhibitory concentrations (MIC) as low as 0.22 to 0.25 µg/mL against pathogens like Staphylococcus aureus and Escherichia coli.
| Compound | MIC (µg/mL) | Pathogen |
|---|---|---|
| Derivative A | 0.22 | Staphylococcus aureus |
| Derivative B | 0.25 | Escherichia coli |
Neuropharmacological Effects
The compound's NDRI activity suggests potential applications in treating mood disorders and attention deficit hyperactivity disorder (ADHD). However, it also raises safety concerns due to the risk of acute toxicity, including cardiovascular and psychotic symptoms .
Case Studies
- Anticonvulsant Properties : A focused series of studies evaluated compounds structurally related to this compound for their anticonvulsant effects using models like the maximal electroshock (MES) test. Results indicated varying degrees of efficacy, with some compounds showing protective indexes comparable to established anticonvulsants like valproic acid .
- Toxicological Studies : Toxicity assessments revealed that certain derivatives exhibited significant acute toxicity profiles, necessitating further investigation into their safety margins and therapeutic windows .
Research Findings
Recent studies have explored the interactions of this compound with neurotransmitter systems, highlighting its potential for both therapeutic applications and risks associated with misuse. The pharmacokinetics are similar to methamphetamine, indicating a need for careful consideration in clinical settings .
Preparation Methods
Halogenated Propanone Intermediate Route
A common approach starts with thiophene undergoing acylation with 3-chloropropanoyl chloride in the presence of Lewis acids such as tin tetrachloride to yield 3-chloro-1-(thiophen-3-yl)propan-1-one. This intermediate is then reduced to the corresponding 3-chloro-1-(thiophen-3-yl)propan-1-ol using sodium borohydride in ethanol.
| Step | Reaction | Reagents/Conditions | Product |
|---|---|---|---|
| 1 | Acylation | Thiophene + 3-chloropropanoyl chloride, SnCl4, benzene | 3-chloro-1-(thiophen-3-yl)propan-1-one |
| 2 | Reduction | NaBH4, ethanol | 3-chloro-1-(thiophen-3-yl)propan-1-ol |
Subsequently, the chloroalcohol undergoes amination to replace the chlorine with an amino group, typically via reaction with methylamine or ammonia under controlled conditions, yielding 3-(thiophen-3-yl)propan-1-amine.
Diastereomeric Salt Resolution Method
For optically active amines, diastereomeric salt formation is employed. Racemic 3-(methylamino)-1-(thiophen-3-yl)propan-1-ol is reacted with optically active acids such as mandelic acid or tartaric acid derivatives. The resulting diastereomeric salts are separated by crystallization, and the free amine is recovered by basification.
| Step | Reaction | Reagents/Conditions | Product |
|---|---|---|---|
| 1 | Salt formation | Racemic amine + (S)-mandelic acid, 2-butanol | Diastereomeric salt |
| 2 | Resolution | Crystallization | Enantiomerically enriched salt |
| 3 | Free base recovery | Basification with base | Optically active amine |
This method is well-documented for producing enantiomerically pure 3-(thiophen-3-yl)propan-1-amine derivatives, critical for pharmaceutical applications.
Carbamate Intermediate and Hydrolysis Route
Another method involves the formation of carbamate intermediates. The amine is reacted with ethyl chloroformate in the presence of a base such as diisopropylethylamine in toluene to form ethyl methyl carbamate derivatives. Subsequent hydrolysis in polyethylene glycol solvents with potassium hydroxide yields the free amine.
| Step | Reaction | Reagents/Conditions | Product |
|---|---|---|---|
| 1 | Carbamate formation | Amine + ethyl chloroformate, DIPEA, toluene, reflux | Ethyl methyl carbamate |
| 2 | Hydrolysis | KOH, PEG-400, 65-70 °C | Free amine |
This route allows for efficient purification and improved yields.
Salt Formation with Hydrochloric Acid
The free base 3-(thiophen-3-yl)propan-1-amine is finally converted to its hydrochloride salt by treatment with hydrochloric acid in suitable solvents such as ethyl acetate and acetone. This step enhances the compound’s stability and facilitates isolation as a crystalline solid.
Comparative Data Table of Preparation Methods
| Method | Key Intermediates | Reagents | Advantages | Disadvantages |
|---|---|---|---|---|
| Halogenated Propanone Route | 3-chloro-1-(thiophen-3-yl)propan-1-one | 3-chloropropanoyl chloride, SnCl4, NaBH4 | Straightforward, scalable | Requires handling of corrosive reagents |
| Diastereomeric Salt Resolution | Racemic amine + mandelic acid | Optically active acids, protic solvents | High enantiomeric purity | Multi-step, crystallization needed |
| Carbamate Intermediate Route | Ethyl methyl carbamate | Ethyl chloroformate, DIPEA, KOH, PEG solvents | Good yields, mild conditions | Longer reaction times for hydrolysis |
| Hydrochloride Salt Formation | Free base amine | Hydrochloric acid, ethyl acetate, acetone | Stable, easy to isolate | Requires solvent handling |
Research Findings and Process Optimization
- Use of sulfonic acids instead of inorganic acids in amination steps has been shown to reduce reaction times significantly, from 8 hours to 1-4 hours, while minimizing corrosion issues and improving product crystallization and recovery.
- Reaction monitoring by thin-layer chromatography (TLC) and control of pH during hydrolysis and amination steps are critical for maximizing yield and purity.
- Employing polyethylene glycol solvents (PEG-200 or PEG-400) during hydrolysis improves solubility and reaction rates.
- Formation of zinc chloride salts of related amines has been reported to facilitate purification and crystallization, suggesting potential for similar strategies in thiophenyl amine derivatives.
Q & A
Q. What are the common synthetic routes for preparing 3-(Thiophen-3-yl)propan-1-amine hydrochloride, and how can reaction conditions be optimized for high yield?
- Methodological Answer : The synthesis typically involves coupling thiophene derivatives with propane-1-amine precursors. For example, nucleophilic substitution or reductive amination can be employed. A multi-step approach may include:
Thiophene functionalization : Introduce a reactive group (e.g., bromide) at the 3-position of thiophene.
Propane chain extension : Use a Grignard reagent or alkylation to attach the propane-1-amine backbone.
Salt formation : Treat the free amine with HCl to form the hydrochloride salt .
Optimization involves adjusting solvent polarity (e.g., DMSO for polar intermediates), temperature control (e.g., 323 K for reaction completion), and catalysts (e.g., NaH for deprotonation) . Purification via crystallization or chromatography ensures high purity .
Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic and chromatographic techniques?
- Methodological Answer :
- Spectroscopy :
- ¹H/¹³C NMR : Confirm the presence of the thiophene ring (δ 6.5–7.5 ppm for aromatic protons) and propane-1-amine chain (δ 1.5–3.0 ppm for CH₂/CH₃ groups) .
- Mass Spectrometry (MS) : Verify molecular ion peaks (e.g., m/z 173.06 for [C₇H₁₁NS]⁺) and fragmentation patterns .
- Chromatography :
- HPLC/GC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>98%) .
- TLC : Monitor reaction progress using silica gel plates and iodine visualization .
Advanced Research Questions
Q. What strategies can resolve contradictory data regarding the biological activity of this compound in different in vitro assays?
- Methodological Answer : Contradictions may arise from assay conditions (e.g., pH, solvent compatibility). Address these by:
Standardizing assay protocols : Use consistent buffer systems (e.g., PBS at pH 7.4) and solvent controls (e.g., DMSO ≤0.1% v/v) .
Dose-response curves : Evaluate activity across a concentration range (e.g., 1 nM–100 µM) to identify non-linear effects .
Orthogonal assays : Cross-validate results using fluorescence-based binding assays and functional cellular readouts (e.g., cAMP modulation) .
Q. How does the thiophene ring influence the reactivity of this compound in nucleophilic substitution reactions compared to non-heterocyclic analogs?
- Methodological Answer : The thiophene ring’s electron-rich π-system enhances nucleophilicity at the amine group. Key differences:
- Reactivity : Thiophene’s sulfur atom stabilizes transition states, accelerating SN₂ reactions with electrophiles (e.g., alkyl halides) compared to benzene analogs .
- Regioselectivity : The 3-position on thiophene directs substitution due to steric and electronic effects, which can be probed via DFT calculations .
Experimental validation: Compare reaction rates with phenylpropan-1-amine derivatives under identical conditions (e.g., in acetonitrile at 298 K) .
Q. What computational methods are suitable for predicting the pharmacokinetic properties of this compound?
- Methodological Answer : Use in silico tools to estimate:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
